molecular formula C10H9F3N6 B2743479 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2415628-62-3

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2743479
CAS No.: 2415628-62-3
M. Wt: 270.219
InChI Key: IJCJTNPDZIBIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C10H9F3N6 and its molecular weight is 270.219. The purity is usually 95%.
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Biological Activity

The compound 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring , an azetidine moiety , and a trifluoromethyl group attached to a pyrimidine ring. This structural diversity is believed to contribute to its multifaceted biological activities.

FeatureDescription
Molecular FormulaC10_{10}H9_{9}F3_{3}N5_{5}
Molecular Weight288.21 g/mol
Structural ComponentsTriazole, Azetidine, Pyrimidine

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties . For instance, derivatives of triazole have shown effectiveness against various bacterial strains, including resistant strains. In vitro studies have demonstrated that the compound exhibits moderate to excellent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin and streptomycin .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been evaluated in several studies. Preliminary findings suggest that it may exert cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor , particularly targeting key enzymes involved in cancer progression and bacterial resistance. For example, it has shown promising results as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and repair processes in both bacteria and cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors on cell surfaces, modulating cellular responses.
  • Enzyme Inhibition : It inhibits the activity of enzymes such as topoisomerases and possibly others involved in metabolic pathways.
  • DNA Interaction : The triazole moiety may facilitate interactions with DNA, affecting gene expression and cellular function.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Triazole Derivatives : A study on 1,2,3-triazole hybrids indicated significant anticholinesterase activities which are beneficial in treating neurodegenerative diseases like Alzheimer’s.
  • Azetidine Compounds : Research on azetidine derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis in tumor cells.

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N6/c11-10(12,13)8-3-9(15-6-14-8)18-4-7(5-18)19-16-1-2-17-19/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJTNPDZIBIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.